CAY10581

描述

属性

IUPAC Name |

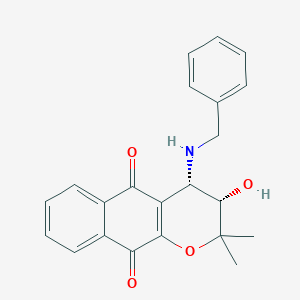

(3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHJQIQDQXGUOD-UWJYYQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAY10581: A Technical Guide to its Mechanism of Action as a Potent Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10581 is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 is a critical mediator of immune suppression in various pathological conditions, particularly in the tumor microenvironment. This document provides an in-depth technical overview of the mechanism of action of this compound, including its effects on the IDO1 signaling pathway, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of IDO1

This compound is a pyranonaphthoquinone derivative that acts as a highly specific and reversible uncompetitive inhibitor of the IDO1 enzyme.[1][2] Its primary mechanism of action is the direct inhibition of IDO1's catalytic activity, which is the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[3][4] By blocking this step, this compound effectively prevents the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites in the local cellular environment.

The immunosuppressive effects of IDO1 are twofold:

-

Tryptophan Depletion: The depletion of tryptophan triggers a stress response in effector T cells, leading to cell cycle arrest and anergy.[5]

-

Kynurenine Production: The production of kynurenine and other downstream metabolites actively suppresses T cell function and promotes the differentiation and activation of regulatory T cells (Tregs).[3][6]

By inhibiting IDO1, this compound reverses these immunosuppressive effects, thereby restoring and enhancing anti-tumor immune responses.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's inhibitory activity against IDO1.

| Parameter | Value | Reference |

| IC50 | 55 nM | [1][2] |

| Inhibition Type | Reversible, Uncompetitive | [6][7] |

| Cell Viability | Minimal impact at 100 µM after 24 hours | [2][6] |

Signaling Pathways

The IDO1-Mediated Immunosuppressive Pathway

The following diagram illustrates the canonical IDO1 signaling pathway and the point of intervention for this compound. In cancer, tumor cells or antigen-presenting cells in the tumor microenvironment upregulate IDO1, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[3] This leads to tryptophan depletion and kynurenine production, creating an immunosuppressive milieu that allows the tumor to evade immune surveillance.[1][8]

Caption: IDO1 pathway and this compound's point of inhibition.

Potential Downstream Effects on the Aryl Hydrocarbon Receptor (AHR) Pathway

Recent studies have shown that some IDO1 inhibitors can also act as agonists for the aryl hydrocarbon receptor (AHR).[9] Kynurenine, the product of the IDO1 reaction, is a natural ligand for AHR.[6] Activation of AHR in immune cells can have complex and context-dependent effects on their function. The dual role of some IDO inhibitors as both IDO1 antagonists and AHR agonists should be considered when evaluating their overall biological mechanism.

Caption: Kynurenine-mediated activation of the AHR pathway.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound against IDO1. These are based on standard methodologies reported in the literature.

Cell-Free IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Methylene (B1212753) Blue

-

Ascorbic Acid

-

Catalase

-

Potassium Phosphate (B84403) Buffer (pH 6.5)

-

This compound (test compound)

-

Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

-

Trichloroacetic Acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare Reagent Mix: In a potassium phosphate buffer (50 mM, pH 6.5), prepare a reaction mixture containing L-tryptophan (e.g., 400 µM), methylene blue (e.g., 10 µM), ascorbic acid (e.g., 20 mM), and catalase (e.g., 100 µg/mL).

-

Compound Addition: Add serial dilutions of this compound or control compounds to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add purified recombinant human IDO1 to the wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA (e.g., 30% w/v).

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Color Development: Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a colored product.

-

Measurement: Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors activate the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10581: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase (IDO1) has emerged as a critical immunoregulatory enzyme and a key target in cancer immunotherapy. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 contributes to a tumor microenvironment that suppresses T-cell activity and promotes immune tolerance. CAY10581, a pyranonaphthoquinone derivative, is a potent and selective inhibitor of IDO1. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in the investigation and application of this compound as a tool to probe IDO1 function and as a potential therapeutic agent.

Introduction to Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that initiates the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is a central route for tryptophan degradation and produces several bioactive metabolites. In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. The accumulation of tryptophan catabolites, collectively known as kynurenines, further contributes to an immunosuppressive environment by inducing T-cell apoptosis and promoting the differentiation of regulatory T-cells. Consequently, the inhibition of IDO1 is a promising strategy to reverse tumor-induced immune suppression and enhance the efficacy of cancer immunotherapies.

This compound: A Potent IDO1 Inhibitor

This compound is a synthetic, pyranonaphthoquinone-based compound identified as a highly specific and reversible uncompetitive inhibitor of IDO1.[1] Its development was inspired by the natural product annulin (B1175126) B and the naphthoquinone pharmacophore.[2]

Mechanism of Action

This compound functions as a reversible, uncompetitive inhibitor of IDO1.[1] This mechanism implies that this compound binds to the enzyme-substrate complex, rather than the free enzyme.

Chemical Properties

| Property | Value |

| Chemical Name | (±)3,4-dihydro-3-hydroxy-2,2- dimethyl-4-[(phenylmethyl)amino]-2H- naphtho[2,3-b]pyran-5,10-dione |

| Molecular Formula | C22H21NO4 |

| Molecular Weight | 363.41 g/mol |

| CAS Number | 1018340-07-2 |

Source: MedChemExpress

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against IDO1 has been determined through enzymatic assays. The following table summarizes the key quantitative data from the foundational study by Kumar et al. (2008). This compound is referred to as compound 36 in this publication.

| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |

| This compound (Compound 36) | 55 | 61-70 | Uncompetitive |

Source: Kumar, S., et al. J Med Chem. 2008.[2]

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its impact on the immune system.

Experimental Workflow: IDO1 Inhibition Assay

This diagram outlines a typical workflow for evaluating the inhibitory activity of compounds like this compound on IDO1.

Experimental Protocols

The following protocols are based on the methodologies described in the scientific literature for the evaluation of IDO1 inhibitors.

Recombinant Human IDO1 Expression and Purification

-

Objective: To obtain purified, active IDO1 enzyme for in vitro assays.

-

Methodology:

-

Human IDO1 cDNA is subcloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

-

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Bacterial cultures are grown to an optimal density (OD600 of ~0.6-0.8) at 37°C.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.

-

The lysate is clarified by centrifugation and the supernatant containing the soluble His-tagged IDO1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

The column is washed with wash buffer to remove non-specifically bound proteins.

-

Purified IDO1 is eluted with elution buffer containing imidazole.

-

The purity of the enzyme is assessed by SDS-PAGE.

-

In Vitro IDO1 Enzymatic Assay

-

Objective: To determine the inhibitory activity (IC50) of this compound on purified IDO1.

-

Methodology:

-

Prepare an assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).

-

The reaction mixture should contain the following components in the assay buffer:

-

L-tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Purified recombinant human IDO1 enzyme

-

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the reaction mixture. Include a vehicle control (DMSO alone).

-

Initiate the enzymatic reaction by adding the IDO1 enzyme.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding a stopping agent (e.g., trichloroacetic acid).

-

Incubate the mixture at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the samples to pellet any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Measure the absorbance at 480 nm using a microplate reader. The absorbance is proportional to the amount of kynurenine produced.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based IDO1 Activity Assay

-

Objective: To evaluate the inhibitory activity of this compound in a cellular context.

-

Methodology:

-

Seed a suitable human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells) in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

-

Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using the colorimetric method described in the in vitro enzymatic assay (addition of trichloroacetic acid, incubation, centrifugation, and addition of Ehrlich's reagent) or by HPLC.

-

Determine the IC50 value as described for the in vitro assay.

-

Conclusion

This compound is a valuable research tool for studying the role of IDO1 in various physiological and pathological processes, particularly in the context of cancer immunology. Its high potency and well-defined mechanism of action make it a suitable candidate for in vitro and in vivo preclinical studies. The experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other potential IDO1 inhibitors. Further research into the pharmacological properties of this compound will be crucial in determining its potential for clinical translation.

References

The Effects of CAY10581 on the Kynurenine Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine (B1673888) pathway is the principal metabolic route for the essential amino acid tryptophan, playing a critical role in immune regulation and neurotransmission. Dysregulation of this pathway is implicated in a range of pathologies, including cancer and neurodegenerative diseases. A key regulatory enzyme in this pathway is Indoleamine 2,3-dioxygenase (IDO1), which catalyzes the initial and rate-limiting step of tryptophan catabolism. This guide provides a comprehensive technical overview of CAY10581, a potent inhibitor of IDO1, and its effects on the kynurenine pathway. It is important to note that while initial interest may have been in its effects on Kynurenine 3-monooxygenase (KMO), this compound is characterized as a specific IDO1 inhibitor.

This compound: Mechanism of Action

This compound, a pyranonaphthoquinone derivative, functions as a highly specific and reversible uncompetitive inhibitor of the IDO1 enzyme.[1] Its inhibitory action on IDO1 blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. This leads to a reduction in downstream metabolites, including kynurenine, and a sparing of tryptophan.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against IDO1 has been quantified and is summarized in the table below.

| Compound | Target | Inhibition Type | IC50 |

| This compound | IDO1 | Reversible Uncompetitive | 55 nM[1] |

Effects on Kynurenine Pathway Metabolites

Inhibition of IDO1 by this compound is expected to alter the concentrations of several key metabolites within the kynurenine pathway. By blocking the initial step, a decrease in the production of kynurenine and its downstream neuroactive metabolites, such as 3-hydroxykynurenine and the excitotoxic quinolinic acid, is anticipated. Conversely, this would lead to an increase in the availability of tryptophan for other metabolic routes, including serotonin (B10506) synthesis. The ratio of kynurenine to tryptophan (Kyn/Trp) is a widely used marker of IDO1 activity, and treatment with an IDO1 inhibitor like this compound is expected to significantly decrease this ratio.[2] A reduction in the downstream metabolites can also shift the balance between neurotoxic and neuroprotective arms of the pathway, potentially increasing the relative proportion of neuroprotective metabolites like kynurenic acid under certain conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of this compound and the experimental procedures used to characterize its effects, the following diagrams are provided.

Experimental Protocols

Cell-Based IDO1 Activity Assay

This protocol is adapted for a 96-well format using a suitable adherent cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SK-OV-3.[3]

Materials:

-

SK-OV-3 cells (or other suitable cell line)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Recombinant human IFN-γ

-

This compound

-

Control IDO1 inhibitor (e.g., Epacadostat)

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed SK-OV-3 cells at a density of 3 x 104 cells/well in a 96-well plate and allow them to attach overnight.[3]

-

IDO1 Induction: The following day, add IFN-γ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO2.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in fresh assay medium containing L-tryptophan (final concentration 50 µg/mL). Remove the old medium from the cells and replace it with 200 µL of the medium containing the different concentrations of this compound or vehicle control.[3]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]

-

Kynurenine Measurement:

-

After incubation, transfer 140 µL of the conditioned medium from each well to a new 96-well plate.[3]

-

Add 10 µL of 6.1 N TCA to each well and incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]

-

Centrifuge the plate to pellet any precipitate.

-

Transfer 100 µL of the supernatant to another 96-well plate.

-

Add 100 µL of freshly prepared Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.[4]

-

Read the absorbance at 480 nm using a microplate reader.[3][4]

-

-

Data Analysis: Create a standard curve using known concentrations of kynurenine. Determine the kynurenine concentration in the samples from the standard curve and calculate the percent inhibition for each this compound concentration relative to the vehicle control to determine the IC50 value.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples (e.g., cell culture supernatant, plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system (e.g., Agilent 6460 triple quadrupole)

-

C18 reversed-phase HPLC column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile (B52724)

-

Internal standards (stable isotope-labeled versions of the analytes)

-

Acetonitrile for protein precipitation

-

Samples (cell culture supernatant, plasma, etc.)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing the internal standards.

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of mobile phase A.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the metabolites using a gradient elution with mobile phases A and B. A typical gradient might start with a low percentage of B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for column re-equilibration.[5]

-

Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each metabolite and internal standard need to be optimized.[5]

-

-

Data Analysis:

-

Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the standards.

-

Conclusion

This compound is a potent and specific inhibitor of IDO1, a key enzyme in the kynurenine pathway. Its ability to block the initial step of tryptophan degradation makes it a valuable tool for studying the roles of this pathway in various physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound and other IDO1 inhibitors on the kynurenine pathway, ultimately contributing to the development of novel therapeutic strategies for a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: CAY10581 and Its Role in Reversing Immune Suppression in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) is characterized by a complex interplay of cellular and soluble factors that often lead to profound immune suppression, enabling tumor escape and progression. A key mediator of this immunosuppression is Prostaglandin E2 (PGE2), which exerts its effects through various E-prostanoid (EP) receptors.[1][2][3] The EP4 receptor, in particular, has emerged as a critical node in signaling pathways that dampen anti-tumor immunity.[1][4] CAY10581 is a selective antagonist of the EP4 receptor. This technical guide consolidates the current understanding of this compound's mechanism of action, presents preclinical data on its efficacy, details relevant experimental protocols, and visualizes the core signaling pathways and workflows. The evidence collectively supports the therapeutic value of targeting the PGE2-EP4 axis to alleviate immunosuppression and enhance anti-tumor immune responses.[5][6]

Core Mechanism of Action: EP4 Receptor Antagonism

High concentrations of PGE2 are a common feature of the TME in various cancers, including colorectal, lung, and breast cancer.[1][2] PGE2 is synthesized from arachidonic acid by cyclooxygenase-2 (COX-2) and signals through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[2] The EP2 and EP4 receptors are particularly crucial in mediating immune suppression.[1]

This compound functions as a selective antagonist, competitively binding to the EP4 receptor and blocking the downstream signaling cascade initiated by PGE2. The primary signaling pathway of the EP4 receptor involves coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8] This pathway is implicated in a range of immunosuppressive effects.

Signaling Pathway Diagram

The following diagram illustrates the PGE2-EP4 signaling pathway and the inhibitory action of this compound.

Caption: PGE2-EP4 signaling pathway and the antagonistic action of this compound.

Impact on Immune Cell Populations

PGE2-EP4 signaling profoundly alters the function of various immune cells, creating a suppressive TME. This compound, by blocking this axis, helps restore anti-tumor immunity.

-

Myeloid-Derived Suppressor Cells (MDSCs): PGE2 promotes the expansion and suppressive function of MDSCs.[5][6] These cells impair T cell and NK cell activity through mechanisms like amino acid depletion (via Arginase-1) and production of inhibitory cytokines.[5] EP4 antagonism has been shown to limit the differentiation of monocytes into MDSC-like cells and prevent the acquisition of their suppressive features.[5][6][9]

-

T Cells: The PGE2-EP4 pathway directly suppresses T cell function. It can impair T cell proliferation, survival, migration, and effector functions like IFN-γ production.[4][9] Mechanistically, PGE2 signaling can block IL-2-STAT5 signaling, which is crucial for T cell activity.[4] EP4 antagonists can reverse this inhibition, restoring the capacity of CD8+ T cells to produce IFN-γ and exert cytotoxic effects.[9]

-

Regulatory T cells (Tregs): The TME is often enriched with Tregs, which are highly suppressive.[10] PGE2 signaling via EP2 and EP4 is a core mechanism that induces the specific phenotype of tumor-infiltrating Tregs (TI-Tregs), enhancing their suppressive activity.[10] Blocking this pathway can reduce the expression of key Treg signature genes and diminish their ability to suppress CD8+ T cells.[10]

-

Macrophages: PGE2 can polarize macrophages towards an immunosuppressive M2-like phenotype. EP4 antagonism can shift the balance from M2-like to pro-inflammatory M1-like macrophages within the TME.[11]

Preclinical Data and Efficacy

While specific quantitative data for this compound is often found in proprietary datasheets, data from other selective EP4 antagonists (e.g., E7046, MF-766) provide a strong surrogate for its expected performance.

| Parameter | Compound | Assay Type | Result | Significance | Reference |

| Receptor Binding | AAT-008 | Competitive Binding | >1,000-fold higher selectivity for EP4 vs other EP receptors | High target specificity minimizes off-target effects. | [12] |

| In Vitro Potency | TPST-1495 | Calcium Flux (HEK293-EP4 cells) | IC50 = 3.24 nmol/L | Potent inhibition of PGE2 signaling at the cellular level. | [13] |

| Immune Cell Function | E7046 | Human Whole Blood Assay (TNFα rescue) | Rescued TNFα production with IC50 = 1 nmol/L (at 10nM PGE2) | Reverses PGE2-mediated suppression of monocyte function. | [13] |

| Immune Cell Function | MF-766 | MDSC-T Cell Co-culture | Dose-dependently reversed MDSC-mediated suppression of T-cell IFN-γ release | Restores cytotoxic T-cell function in the presence of MDSCs. | [9] |

| In Vivo Efficacy | E7046 | Syngeneic Mouse Tumor Models | Reduced tumor growth in a CD8+ T cell-dependent manner | Demonstrates efficacy in a complex biological system, reliant on an intact immune response. | [14][11] |

| Combination Therapy | MF-766 + anti-PD-1 | Syngeneic Mouse Tumor Models | Enhanced anti-tumor activity compared to either agent alone | Synergizes with immune checkpoint inhibitors, a key therapeutic strategy. | [9] |

Key Experimental Methodologies

The evaluation of EP4 antagonists like this compound involves a series of standardized in vitro and in vivo assays.

In Vitro MDSC Suppression Assay

This assay assesses the ability of an EP4 antagonist to reverse the suppressive effect of MDSCs on T cells.

Protocol:

-

MDSC Generation: Isolate human monocytes from PBMCs and culture with GM-CSF and IL-4 in the presence of tumor-conditioned media or PGE2 to induce an MDSC-like phenotype.[9]

-

Treatment: Treat the generated MDSCs with varying concentrations of this compound or a vehicle control.

-

Co-culture: Isolate autologous CD8+ T cells, label them with a proliferation dye (e.g., CFSE), and activate them using anti-CD3/CD28 beads.[14] Co-culture the activated T cells with the treated MDSCs at a specific ratio (e.g., 4:1 T cell to MDSC).[9]

-

Analysis: After 72-96 hours, assess T cell proliferation by measuring CFSE dilution via flow cytometry.[14] Supernatants can be collected to measure cytokine levels (e.g., IFN-γ) by ELISA.[9]

In Vivo Syngeneic Tumor Model Evaluation

This protocol evaluates the anti-tumor efficacy of this compound in immunocompetent mice.

Protocol:

-

Tumor Implantation: Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer) subcutaneously into the flank of a compatible mouse strain (e.g., BALB/c).[12][13]

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle, this compound, anti-PD-1, Combination).

-

Dosing: Administer this compound (typically via oral gavage) and other agents according to a predetermined schedule. Monitor tumor growth with caliper measurements every 2-3 days.

-

Endpoint Analysis: At the study endpoint, harvest tumors, spleens, and lymph nodes.

-

Immunophenotyping: Prepare single-cell suspensions from harvested tissues and perform flow cytometry to analyze the frequency and activation state of various immune cell populations (CD8+ T cells, Tregs, MDSCs, etc.).

Experimental Workflow Diagram

Caption: Workflow for in vivo evaluation of this compound in syngeneic tumor models.

Conclusion and Future Directions

This compound, as a selective EP4 receptor antagonist, represents a targeted immunotherapeutic strategy aimed at reprogramming the immunosuppressive tumor microenvironment. By blocking the PGE2-EP4 signaling axis, it can reinvigorate anti-tumor immunity by modulating the function of MDSCs, T cells, and Tregs. Preclinical data for EP4 antagonists demonstrate potent in vitro activity and in vivo efficacy, particularly in combination with immune checkpoint inhibitors. Future research should continue to explore optimal combination strategies and identify predictive biomarkers to select patient populations most likely to benefit from EP4-targeted therapies.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Prostaglandin E2/EP Signaling in the Tumor Microenvironment of Colorectal Cancer | Semantic Scholar [semanticscholar.org]

- 4. Prostaglandin E2-EP2/EP4 signaling induces immunosuppression in human cancer by impairing bioenergetics and ribosome biogenesis in immune cells [ideas.repec.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Tumor Microenvironment: A Focus on the CD73-Adenosine Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance. Multiple mechanisms contribute to this immunosuppression, including the generation of inhibitory molecules. While the user's query mentioned CAY10581, it is important to clarify that this compound is a reversible, uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO), another important immunosuppressive enzyme, with a reported IC50 value of 55 nM.[1][2]

This technical guide will focus on a different, yet crucial, immunosuppressive axis in the TME: the CD73-adenosine pathway. Elevated extracellular adenosine (B11128) in the TME potently suppresses anti-tumor immunity, making the enzymes that produce it, particularly CD73, compelling targets for cancer immunotherapy.[3][4] This document provides an in-depth overview of this pathway, detailed experimental protocols for investigating its components and inhibitors, and a framework for preclinical evaluation.

The CD73-Adenosine Signaling Pathway

The generation of immunosuppressive extracellular adenosine in the tumor microenvironment is primarily a two-step enzymatic process. First, extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is hydrolyzed into adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, the cell-surface enzyme CD73 (ecto-5'-nucleotidase) dephosphorylates AMP to produce adenosine.[3][5]

This accumulation of adenosine profoundly reshapes the immune landscape within the TME. Adenosine binds to A2A and A2B receptors expressed on the surface of various immune cells, including T cells and Natural Killer (NK) cells.[3][6] This engagement triggers downstream signaling cascades that dampen their anti-tumor functions, leading to reduced proliferation, cytokine release, and cytotoxic activity.[5] Furthermore, adenosine can promote the expansion and function of immunosuppressive cell types like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[7] By inhibiting CD73, the production of adenosine is blocked, thereby alleviating this immunosuppressive shield and restoring anti-tumor immune responses.[4][5]

Quantitative Data for CD73 Inhibitors

The efficacy of a CD73 inhibitor is quantified by its ability to block the enzymatic conversion of AMP to adenosine, typically measured as an IC50 (half-maximal inhibitory concentration) value. Lower IC50 values indicate higher potency. This data is crucial for comparing different inhibitory compounds and guiding lead optimization in drug development.

| Parameter | Description | Example Value | Reference |

| IC50 (Soluble CD73) | Concentration of inhibitor required to reduce the activity of the purified, soluble form of the CD73 enzyme by 50%. | 12.36 nM (for XC-12) | [8] |

| IC50 (Membrane-Bound CD73) | Concentration of inhibitor required to reduce the activity of the native, cell surface-expressed form of CD73 by 50%. | 1.29 nM (for XC-12) | [8] |

| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in a treated group compared to a control group in an in vivo animal model. | 74% at 135 mg/kg (for XC-12 in CT26 model) | [8] |

Note: The values presented are for the example compound XC-12 and are not representative of all CD73 inhibitors. These parameters must be determined experimentally for each compound of interest.

Experimental Protocols

Investigating a CD73 inhibitor requires a suite of assays to characterize its activity from the enzymatic level to its effects on complex biological systems.

Protocol 1: In Vitro CD73 Inhibition Assay (Colorimetric)

This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (B84403) (Pi) released during the hydrolysis of AMP. The inhibitory potential of a compound is determined by measuring the reduction in Pi production.[3]

Methodology:

-

Materials and Reagents:

-

Recombinant Human CD73 Enzyme[3]

-

CD73 Assay Buffer[3]

-

Adenosine 5'-monophosphate (AMP) Substrate[3]

-

Test Inhibitor (e.g., this compound analog or other CD73 inhibitor)

-

Phosphate Detection Reagent (e.g., Malachite Green-based)[3]

-

96-well or 384-well microplates[3]

-

Microplate reader capable of measuring absorbance at ~630 nm[9][10]

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

To the wells of a microplate, add the CD73 enzyme and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the AMP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and detect the generated phosphate by adding the Malachite Green-based reagent.

-

Measure the absorbance at ~630 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (negative control) from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

-

Protocol 2: Quantification of Adenosine in Tumor Tissue by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like adenosine from complex biological matrices such as tumor tissue.[6] This method is critical for assessing the pharmacodynamic effect of a CD73 inhibitor in vivo.

Methodology:

-

Materials and Reagents:

-

Tumor tissue samples from preclinical models[11]

-

Homogenizer

-

Cold 80% Methanol (B129727) in water[12]

-

Centrifuge capable of >15,000 x g at 4°C[6]

-

LC-MS/MS system[6]

-

C18 reverse-phase HPLC column[6]

-

Adenosine analytical standard and stable isotope-labeled internal standard

-

Solvents (e.g., 0.1% formic acid in water and acetonitrile)[6]

-

-

Procedure:

-

Sample Homogenization: Weigh the frozen tumor tissue and homogenize it in cold 80% methanol to extract metabolites and precipitate proteins.[12]

-

Protein Precipitation: Incubate samples at -80°C for at least 1 hour to ensure complete protein precipitation.[12]

-

Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted adenosine.

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The adenosine is separated from other metabolites on the C18 column and then detected and quantified by the mass spectrometer based on its specific mass-to-charge ratio.

-

Quantification: Adenosine concentration is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the adenosine analytical standard.[11][13]

-

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Flow cytometry is a powerful technique for characterizing the frequency and phenotype of immune cell populations within the TME. This is essential for evaluating the immunological effects of a CD73 inhibitor, such as an increase in cytotoxic CD8+ T cells.[14]

Methodology:

-

Materials and Reagents:

-

Fresh tumor tissue

-

Tumor Dissociation Kit (containing enzymes like collagenase and DNase)[15]

-

gentleMACS Dissociator or similar mechanical disruption device[15]

-

Red Blood Cell (RBC) Lysis Buffer

-

Cell strainers (e.g., 70 µm)

-

FACS Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)[16]

-

Live/Dead stain

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NKp46) and intracellular markers (e.g., FoxP3, Granzyme B)

-

Fixation/Permeabilization buffers (for intracellular staining)

-

Flow cytometer

-

-

Procedure:

-

Single-Cell Suspension: Mechanically mince the tumor tissue and then digest it enzymatically using a tumor dissociation kit and a gentleMACS Dissociator to create a single-cell suspension.[15]

-

RBC Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer to remove red blood cells.

-

Filtration: Pass the cell suspension through a cell strainer to remove clumps and debris.

-

Cell Staining:

-

Perform a Live/Dead stain to exclude non-viable cells from the analysis.[17]

-

Incubate the cells with a cocktail of antibodies against surface markers to identify different lymphocyte populations.

-

If intracellular targets are being analyzed, fix and permeabilize the cells, followed by incubation with antibodies against intracellular proteins.[6]

-

-

Acquisition: Acquire the stained samples on a flow cytometer. Collect a sufficient number of events to ensure robust analysis of rare populations.[17]

-

Data Analysis: Use analysis software (e.g., FlowJo) to gate on specific cell populations (e.g., live, single cells -> CD45+ leukocytes -> CD3+ T cells -> CD8+ cytotoxic T cells) and quantify their frequencies and expression of activation/exhaustion markers.[18]

-

Preclinical In Vivo Models for Evaluation

To assess the therapeutic efficacy and impact on the TME, CD73 inhibitors must be tested in relevant in vivo models. The choice of model is critical and depends on the specific scientific question being addressed.[19]

-

Syngeneic Models: Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models possess a fully functional murine immune system, making them ideal for studying the effects of immunotherapies on tumor-immune interactions.[19]

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID). While useful for assessing the direct anti-proliferative effects of a drug on human tumors, they lack a functional immune system and are unsuitable for evaluating immunotherapies.[20][21]

-

Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity and architecture of the original human tumor.[19]

-

Humanized Mouse Models: Immunodeficient mice are reconstituted with a human immune system (e.g., by engrafting human hematopoietic stem cells or peripheral blood mononuclear cells). When engrafted with a human tumor (hu-CDX or hu-PDX), these models allow for the study of immunotherapies in the context of a human tumor and a human immune system.[21]

Conclusion

Targeting the CD73-adenosine pathway is a promising strategy to overcome a significant mechanism of immune evasion in the tumor microenvironment. A thorough investigation of novel CD73 inhibitors requires a multi-faceted approach, combining precise enzymatic assays, robust pharmacodynamic readouts like tissue adenosine quantification, and detailed immunological profiling of the TME. The systematic application of the protocols and models outlined in this guide will enable researchers to effectively characterize the preclinical efficacy of these agents and build a strong foundation for their clinical development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. amsbio.com [amsbio.com]

- 3. benchchem.com [benchchem.com]

- 4. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. benchchem.com [benchchem.com]

- 7. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of action of Atezolizumab? [synapse.patsnap.com]

- 15. crownbio.com [crownbio.com]

- 16. miltenyibiotec.com [miltenyibiotec.com]

- 17. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biocompare.com [biocompare.com]

- 20. Animal models for studying tumor microenvironment (TME) and resistance to lymphocytic infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

CAY10581: A Potent and Reversible Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor for Cancer Immunotherapy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10581 has been identified as a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. With a half-maximal inhibitory concentration (IC50) of 55 nM, this compound presents a promising scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the core data, experimental protocols, and relevant signaling pathways associated with this compound, designed to facilitate further research and development in the field of cancer immunotherapy.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This metabolic reprogramming has profound immunosuppressive effects, including the inhibition of effector T-cell proliferation and function, and the promotion of regulatory T-cell (Treg) activity, thereby allowing cancer cells to evade immune surveillance.

This compound, a naphthoquinone derivative, has emerged as a potent and specific inhibitor of IDO1. Its reversible and uncompetitive mechanism of action offers a potential therapeutic strategy to counteract IDO1-mediated immunosuppression and restore anti-tumor immunity. This document serves as a technical resource, consolidating available data and methodologies to support the preclinical and clinical investigation of this compound and related compounds as potential anti-cancer agents.

Mechanism of Action

This compound exerts its anti-cancer potential by inhibiting the enzymatic activity of IDO1. By blocking the conversion of tryptophan to N-formylkynurenine, this compound helps to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment. This, in turn, is expected to alleviate the suppression of effector T-cells and enhance the host's anti-tumor immune response.

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tumor immune evasion and the proposed mechanism of action for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Reference |

| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | |

| IC50 | 55 nM | |

| Mechanism of Inhibition | Reversible, Uncompetitive |

Table 2: Cell-Based Activity

| Cell Line | Assay | Effect | Concentration | Duration | Reference |

| Mesenchymal Stem Cells (MSCs) | IFN-γ induced growth inhibition | Abrogated growth inhibition | 100 nM | 24 hours | |

| T-REx™ Cells | Cell Viability | Minimal impact | 100 µM | 24 hours |

Note: Further research is required to expand this table with IC50 values against a comprehensive panel of cancer cell lines.

Table 3: In Vivo Efficacy (Hypothetical Structure)

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Reference |

| e.g., CT26 Colon Carcinoma | e.g., 50 mg/kg, p.o., BID | Data not available | Data not available | |

| e.g., B16-F10 Melanoma | e.g., 25 mg/kg, i.p., QD | Data not available | Data not available |

Note: This table is a template. In vivo studies are needed to populate it with relevant data.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experiments related to the evaluation of this compound.

IDO1 Enzymatic Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against purified recombinant human IDO1.

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Methylene (B1212753) Blue

-

Ascorbic Acid

-

Catalase

-

Potassium Phosphate (B84403) Buffer (pH 6.5)

-

This compound (test compound)

-

Positive Control (e.g., Epacadostat)

-

Trichloroacetic Acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Add serial dilutions of this compound or control compounds to the wells of a 96-well plate.

-

Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-

Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

-

Calculate the percent inhibition and determine the IC50 value for this compound.

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This protocol outlines a method to assess the ability of this compound to inhibit IDO1 activity in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line with inducible IDO1 expression)

-

Interferon-gamma (IFN-γ)

-

This compound (test compound)

-

Cell culture medium

-

96-well cell culture plates

-

TCA

-

DMAB reagent

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant and incubate at 50°C for 30 minutes.

-

Centrifuge to remove any precipitate.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-

Measure the absorbance at 480 nm.

-

Quantify the kynurenine concentration using a standard curve and calculate the percent inhibition of IDO1 activity.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This protocol provides a framework for evaluating the effect of this compound on T-cell proliferation in the presence of IDO1-expressing cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

-

IDO1-expressing cells (e.g., IFN-γ treated dendritic cells or a tumor cell line)

-

This compound (test compound)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum

-

CFSE (Carboxyfluorescein succinimidyl ester) or ³H-thymidine

-

96-well U-bottom plates

-

Flow cytometer or liquid scintillation counter

Procedure:

-

Isolate PBMCs from two healthy donors. Label the responder PBMCs with CFSE.

-

Co-culture the responder PBMCs with irradiated stimulator PBMCs and IDO1-expressing cells in a 96-well plate.

-

Add serial dilutions of this compound to the co-culture.

-

Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

-

If using CFSE, harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of CFSE in proliferating cells.

-

If using ³H-thymidine, pulse the culture with ³H-thymidine for the last 18-24 hours of incubation. Harvest the cells and measure the incorporation of ³H-thymidine using a liquid scintillation counter.

-

Analyze the data to determine the effect of this compound on reversing IDO1-mediated suppression of T-cell proliferation.

Experimental Workflows and Logical Relationships

Visualizing experimental workflows can aid in the design and execution of studies.

In Vitro Screening Cascade for IDO1 Inhibitors

The following diagram illustrates a typical workflow for the in vitro characterization of a potential IDO1 inhibitor like this compound.

Conclusion and Future Directions

This compound is a potent and reversible uncompetitive inhibitor of IDO1, a key target in cancer immunotherapy. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-cancer agents. Future research should focus on:

-

Comprehensive in vitro profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive tumor types.

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various preclinical syngeneic and humanized mouse models of cancer, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a clear relationship between drug exposure and target engagement (i.e., kynurenine reduction) in vivo.

-

Investigation of downstream signaling: Elucidating the precise effects of this compound on different immune cell populations within the tumor microenvironment, including effector T-cells, regulatory T-cells, and myeloid-derived suppressor cells.

-

Exploration of the p53/MDM2 pathway: While the primary mechanism of this compound is IDO1 inhibition, investigating potential off-target effects or crosstalk with other critical cancer-related pathways, such as the p53/MDM2 axis, could provide a more complete understanding of its biological activity.

By addressing these key areas, the full therapeutic potential of this compound and its analogs can be realized, paving the way for new and effective treatments for a range of malignancies.

In-Depth Technical Guide: The Role of CAY10581 in Modulating T-Cell Function

Disclaimer: Direct, in-depth research specifically identifying CAY10581 in the context of T-cell modulation is limited in publicly accessible literature. However, this compound is known as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This guide will, therefore, focus on the well-documented role of ROCK inhibitors in T-cell function, providing a strong inferential basis for the mechanism and effects of this compound.

Introduction

T-cells are critical mediators of the adaptive immune response, orchestrating the clearance of pathogens and malignant cells. Their function, including activation, differentiation, proliferation, and migration, is tightly regulated by complex intracellular signaling networks. The RhoA-ROCK pathway has emerged as a key regulator of these processes.[1] Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1] These kinases control fundamental cellular processes such as cytoskeletal organization, cell migration, and gene expression.[1][2]

Recent studies have highlighted the therapeutic potential of targeting the ROCK pathway to modulate immune responses, particularly in the context of autoimmunity and inflammation.[3][4] Small molecule inhibitors of ROCK, such as this compound, are valuable tools for dissecting these pathways and represent a promising class of immunomodulatory agents. This document provides a technical overview of the role of ROCK inhibition in T-cell function, detailing the underlying signaling pathways, representative quantitative data, and standard experimental protocols for investigation.

Core Mechanism: ROCK Inhibition and T-Cell Lineage Polarization

The primary immunomodulatory effect of ROCK inhibition, particularly selective ROCK2 inhibition, is the regulation of the balance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T-cells (Tregs).[3][5] This is a critical axis in maintaining immune homeostasis, and its dysregulation is implicated in numerous autoimmune diseases.

The mechanism is centered on the differential regulation of key transcription factors:

-

Inhibition of STAT3: ROCK2 activity is crucial for the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) is a master transcription factor for Th17 differentiation, driving the expression of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and IL-21.[3][5] ROCK inhibitors block this pathway, leading to a significant reduction in Th17 cell differentiation and their effector cytokine production.[5][6]

-

Upregulation of STAT5: Concurrently, ROCK2 inhibition leads to an upregulation of STAT5 phosphorylation.[3][5] pSTAT5 is essential for the function and stability of Tregs, which are characterized by the transcription factor Foxp3. This enhancement of the STAT5 pathway promotes the development and suppressive function of Tregs.[5]

By concurrently down-regulating the Th17-driving STAT3 pathway and up-regulating the Treg-promoting STAT5 pathway, ROCK inhibitors like this compound can shift the immune environment from a pro-inflammatory to a more tolerant or regulatory state.[3]

Signaling Pathway Diagram

References

- 1. The RhoA-ROCK pathway in the regulation of T and B cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Targeting the RhoA-ROCK Pathway to Reverse T Cell Dysfunction in SLE - PMC [pmc.ncbi.nlm.nih.gov]

CAY10581: An Indoleamine 2,3-Dioxygenase Inhibitor with Affinity for the Aryl Hydrocarbon Receptor

For Immediate Release

An In-depth Technical Guide on the Interaction of CAY10581 with the Aryl Hydrocarbon Receptor

This technical guide provides a comprehensive overview of the interaction between this compound, a known inhibitor of indoleamine 2,3-dioxygenase (IDO), and the aryl hydrocarbon receptor (AhR). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound and its potential off-target effects.

Executive Summary

This compound is a well-characterized inhibitor of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). Recent scientific findings have revealed that this compound, along with other IDO1 inhibitors, can also function as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and cellular differentiation. This dual activity of this compound necessitates a thorough understanding of its interaction with the AhR to fully elucidate its biological effects and potential therapeutic applications. This guide summarizes the available quantitative data, details the experimental protocols used to characterize this interaction, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The interaction of this compound with the aryl hydrocarbon receptor has been primarily characterized through in vitro cell-based assays. The following tables summarize the key quantitative findings from the pivotal study by Moyer et al. (2017) in Toxicology and Applied Pharmacology.

Table 1: AhR-Dependent Reporter Gene Activation by this compound in Mouse Hepatoma Cells (Hepa-1c1c7)

| Concentration (µM) | Fold Induction (vs. Vehicle) |

| 0.1 | ~1.5 |

| 1 | ~4.0 |

| 10 | ~8.0 |

| 25 | ~12.0 |

Data extracted from dose-response curves presented in Moyer et al. (2017).

Table 2: AhR-Dependent Reporter Gene Activation by this compound in Human Hepatoma Cells (HepG2)

| Concentration (µM) | Fold Induction (vs. Vehicle) |

| 1 | ~2.0 |

| 10 | ~5.0 |

| 25 | ~7.5 |

Data extracted from dose-response curves presented in Moyer et al. (2017).

Table 3: Induction of AhR Target Gene (Cyp1a1) mRNA by this compound

| Cell Line | Concentration (µM) | Fold Induction of Cyp1a1 mRNA (vs. Vehicle) |

| Hepa-1c1c7 | 10 | Significant Induction Observed |

| HepG2 | 10 | Significant Induction Observed |

Moyer et al. (2017) reported significant induction but did not provide specific fold-change values in the main text or figures for this compound.

Signaling Pathways and Experimental Workflows

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the aryl hydrocarbon receptor upon activation by a ligand such as this compound.

Caption: Canonical AhR signaling pathway activated by this compound.

Experimental Workflow for AhR Reporter Gene Assay

The following diagram outlines the typical workflow for a luciferase-based reporter gene assay used to quantify AhR activation.

Caption: Workflow for an AhR luciferase reporter gene assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Moyer et al. (2017) study.

Cell Culture

-

Mouse Hepatoma (Hepa-1c1c7) and Human Hepatoma (HepG2) Cells: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

AhR-Dependent Luciferase Reporter Gene Assay

-

Cell Seeding: Hepa-1c1c7 or HepG2 cells were seeded in 96-well plates at a density of 2 x 10⁴ cells per well.

-

Transfection: Cells were transiently transfected with a pGL3-based luciferase reporter plasmid containing a mouse mammary tumor virus (MMTV) promoter upstream of multiple dioxin response elements (DREs) and a β-galactosidase expression vector (for normalization). Transfection was performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, the medium was replaced with a fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Cells were incubated for a further 24 hours.

-

Lysis and Luminescence Measurement: Cells were lysed, and luciferase activity was measured using a commercial luciferase assay system and a luminometer. β-galactosidase activity was measured for normalization of transfection efficiency.

-

Data Analysis: Luciferase activity was normalized to β-galactosidase activity, and the results were expressed as fold induction relative to the vehicle control.

Quantitative Real-Time PCR (qPCR) for Cyp1a1 mRNA Expression

-

Cell Seeding and Treatment: Hepa-1c1c7 or HepG2 cells were seeded in 6-well plates and grown to near confluence. Cells were then treated with this compound (10 µM) or vehicle control for 6 hours.

-

RNA Isolation: Total RNA was isolated from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with random primers.

-

qPCR: qPCR was performed using a real-time PCR system with SYBR Green chemistry. Gene-specific primers for Cyp1a1 and a housekeeping gene (e.g., Gapdh or β-actin) were used.

-

Data Analysis: The relative expression of Cyp1a1 mRNA was calculated using the ΔΔCt method, with the housekeeping gene used for normalization.

Discussion and Conclusion

The data presented in this guide clearly demonstrate that this compound, in addition to its role as an IDO1 inhibitor, is an agonist of the aryl hydrocarbon receptor. This activation is dose-dependent and occurs in both mouse and human cell lines, leading to the transcriptional upregulation of AhR target genes such as CYP1A1.

The dual activity of this compound has important implications for its use as a research tool and its potential development as a therapeutic agent. The activation of AhR can lead to a wide range of biological effects, including the induction of drug-metabolizing enzymes and modulation of immune responses. Therefore, when interpreting data from studies using this compound, it is crucial to consider the potential contribution of AhR activation to the observed effects. For drug development professionals, the AhR agonism of this compound represents a potential off-target activity that needs to be carefully evaluated for its toxicological and pharmacological consequences.

Further research is warranted to fully characterize the AhR-mediated effects of this compound, including its binding affinity for the receptor, its impact on a broader range of AhR target genes, and its in vivo consequences in preclinical models. A comprehensive understanding of the dual pharmacology of this compound will be essential for its optimal use in both basic research and clinical applications.

Unraveling the Inhibition of IDO1: A Technical Guide to the Reversible and Uncompetitive Action of CAY10581

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in immunology and oncology. By catalyzing the initial and rate-limiting step in the degradation of tryptophan to kynurenine (B1673888), IDO1 plays a pivotal role in creating an immunosuppressive microenvironment that can be exploited by cancer cells to evade immune surveillance.[1] Consequently, the development of IDO1 inhibitors is a promising avenue in cancer immunotherapy. This technical guide provides an in-depth exploration of the reversible and uncompetitive inhibition of IDO1 by CAY10581, a potent and specific inhibitor.

Quantitative Analysis of this compound Inhibition

This compound, a pyranonaphthoquinone derivative, has been identified as a highly specific and reversible uncompetitive inhibitor of the IDO1 enzyme.[2] The following table summarizes the key quantitative data characterizing its inhibitory activity.

| Inhibitor | Target | Inhibition Type | IC50 (nM) | Ki | Source |

| This compound | IDO1 | Reversible, Uncompetitive | 55 | Not Reported | [2] |

Mechanism of Uncompetitive Inhibition

Uncompetitive inhibition is a specific mode of enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme.[3] This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to product.[4] A key characteristic of uncompetitive inhibition is that increasing the substrate concentration does not overcome the inhibition; in fact, it can enhance it by increasing the concentration of the ES complex to which the inhibitor binds.[5]

Figure 1: Uncompetitive inhibition of IDO1 by this compound.

The IDO1 Signaling Pathway and its Role in Immunosuppression

The expression and activity of IDO1 are induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[6] Once active, IDO1 depletes local tryptophan concentrations and produces kynurenine and its downstream metabolites. This metabolic shift has profound effects on the immune system. Tryptophan depletion arrests the proliferation of effector T cells, while the accumulation of kynurenine promotes the differentiation and activity of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.[7]

Figure 2: The IDO1 signaling pathway in the tumor microenvironment.

Experimental Protocols

Enzymatic IDO1 Inhibition Assay

This protocol details a cell-free enzymatic assay to determine the direct inhibitory effect of a compound on purified recombinant IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound or other test compounds

-

Assay Buffer: 50 mM potassium phosphate (B84403) (pH 6.5)

-

Cofactor Solution: 20 mM L-ascorbic acid, 10 µM methylene (B1212753) blue, and 200 U/mL catalase in assay buffer

-

96-well microplate

-

Plate reader capable of measuring absorbance at 321 nm (for kynurenine)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

-

50 µL of Assay Buffer

-

25 µL of Cofactor Solution

-

10 µL of the test compound dilution (or vehicle control)

-

15 µL of recombinant IDO1 enzyme solution

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 100 µL of L-Tryptophan solution (at a concentration twice the desired final concentration) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 6% perchloric acid.

-

Kynurenine Measurement: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify the amount of kynurenine produced.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory activity of a compound on IDO1 in a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human interferon-gamma (IFN-γ)

-

This compound or other test compounds

-

96-well cell culture plate

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent) or HPLC system

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of IDO1.

-

Compound Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement:

-

Colorimetric Method (Ehrlich's Reagent): Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins. After incubation and centrifugation, mix the clear supernatant with Ehrlich's reagent and measure the absorbance at 492 nm.

-

HPLC Method: Prepare the supernatant for HPLC analysis by protein precipitation. Analyze the sample using a suitable HPLC system to separate and quantify kynurenine.

-

-

Data Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.

Figure 3: Experimental workflows for IDO1 inhibition assays.

Conclusion

This compound serves as a valuable tool for studying the biological roles of IDO1 due to its potent, specific, and well-defined uncompetitive mechanism of inhibition. Understanding the intricacies of its interaction with the IDO1-tryptophan complex, as detailed in this guide, is crucial for the rational design and development of next-generation IDO1 inhibitors for cancer immunotherapy and other therapeutic areas where IDO1 is implicated. The provided experimental protocols offer a robust framework for the in vitro and cell-based characterization of such inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

CAY10581: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase (IDO) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO is a significant therapeutic target in oncology and other diseases characterized by pathological immune suppression. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its mechanism of action within the IDO signaling pathway.

Chemical Structure and Properties

This compound, a derivative of pyranonaphthoquinone, possesses a distinct chemical architecture that contributes to its potent inhibitory activity.[1][2] Its systematic name is (±)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione.[3]

Chemical Identity

| Parameter | Value | Reference |

| Formal Name | (±)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione | [3] |

| CAS Number | 1018340-07-2 | [3] |

| Molecular Formula | C₂₂H₂₁NO₄ | [3] |

| Formula Weight | 363.4 g/mol | [3] |

| SMILES | O=C1C2=C(--INVALID-LINK----INVALID-LINK--C(C)(C)O2)C(C4=C1C=CC=C4)=O | [3] |

| InChI Key | WKHJQIQDQXGUOD-UWJYYQICSA-N | [3] |

Physicochemical Properties